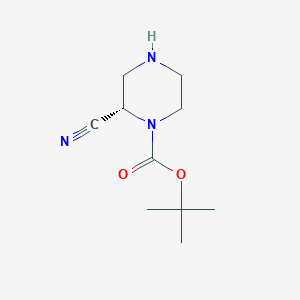

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Vue d'ensemble

Description

“(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate” is a derivative of piperazine, a chemical compound in which two of the six carbons facing each other in a hexagon ring were replaced with nitrogen . Piperazine is an important compound widely used to develop therapeutics of interest against various diseases due to its availability, simple processing, and high yield .

Synthesis Analysis

In organic synthesis, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate derivatives are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.Molecular Structure Analysis

The molecular structure of benzyl 2-cyanopiperazine-1-carboxylate contains total 34 bond(s); 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Applications De Recherche Scientifique

Metabolic Engineering for 1-Butanol Production

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate finds application in metabolic engineering, specifically in the production of 1-butanol from CO₂. This is exemplified in a study where a modified CoA-dependent 1-butanol production pathway was transferred into Synechococcus elongatus PCC 7942, a cyanobacterium. The use of enzymes like Treponema denticola trans-enoyl-CoA reductase, which utilizes NADH, highlights the compound's role in facilitating biochemical pathways for sustainable chemical production (Lan & Liao, 2011).

Chiral Auxiliary in Organic Synthesis

The compound serves as a chiral auxiliary in organic synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were used in dipeptide synthesis and for preparing enantiomerically pure acids. Such applications demonstrate the compound’s utility in enhancing the selectivity and efficiency of synthetic organic reactions (Studer, Hintermann, & Seebach, 1995).

Radical Pathways in Organic Chemistry

The compound plays a role in radical reactions in organic chemistry. This is seen in studies involving tert-butyl phenylazocarboxylates, where the compound facilitates nucleophilic substitutions and radical reactions. These reactions are crucial for modifying organic compounds, thereby contributing to the synthesis of various chemicals (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Enantioselective Reactions

In catalysis, (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate derivatives are used for the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, for example, serve as versatile intermediates for synthesizing a wide range of highly enantioenriched amines. These amines are crucial in pharmaceutical and agrochemical industries (Ellman, Owens, & Tang, 2002).

Propriétés

IUPAC Name |

tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)